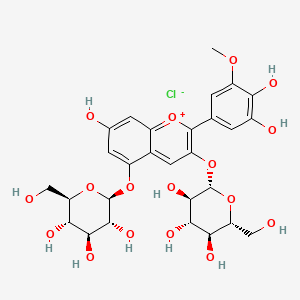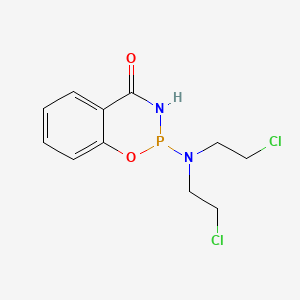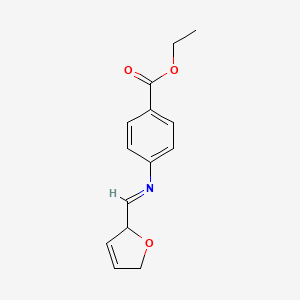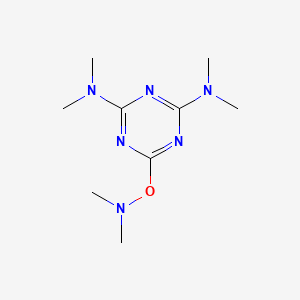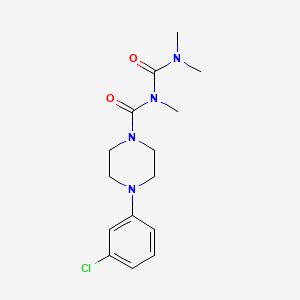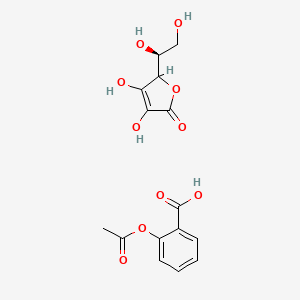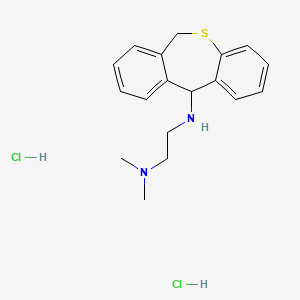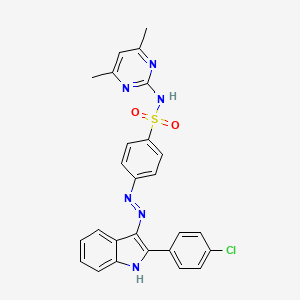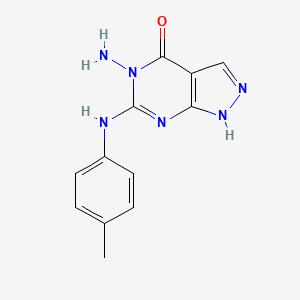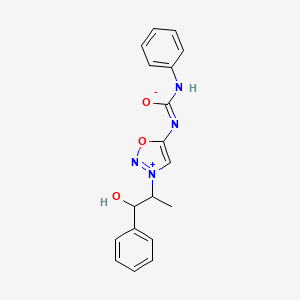
2-Hydroxymesocarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymesocarb is a hydroxylated derivative of mesocarb, a central nervous system stimulantIts molecular formula is C18H18N4O3, and it has a molecular weight of 338.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymesocarb involves hydroxylation of mesocarb. One common method includes the use of formaldehyde and potassium cyanide in an aqueous solution, followed by acidification with hydrochloric acid . The reaction mixture is then cooled, and the product is extracted and purified.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including hydroxylation and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymesocarb undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxymesocarb has several scientific research applications:
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of analytical methods for detecting prohibited substances in sports.
Mechanism of Action
The mechanism of action of 2-Hydroxymesocarb involves its interaction with central nervous system receptors. It is believed to exert its effects by modulating neurotransmitter release and uptake, particularly dopamine and norepinephrine. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Hydroxymesocarb: Another hydroxylated derivative of mesocarb.
Dihydroxymesocarb: Contains two hydroxyl groups.
Trihydroxymesocarb: Contains three hydroxyl groups.
Uniqueness: 2-Hydroxymesocarb is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Its distinct chemical structure makes it a valuable reference compound in analytical chemistry and doping control .
Properties
CAS No. |
72460-72-1 |
|---|---|
Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N'-[3-(1-hydroxy-1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate |
InChI |
InChI=1S/C18H18N4O3/c1-13(17(23)14-8-4-2-5-9-14)22-12-16(25-21-22)20-18(24)19-15-10-6-3-7-11-15/h2-13,17,23H,1H3,(H-,19,20,21,24) |
InChI Key |
YRPWBKHNPMJKBK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-] |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


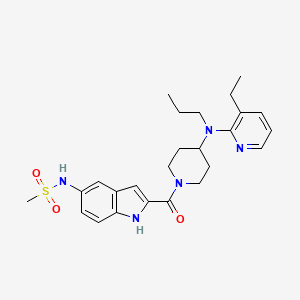
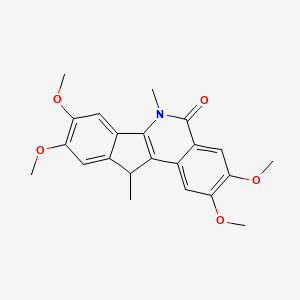
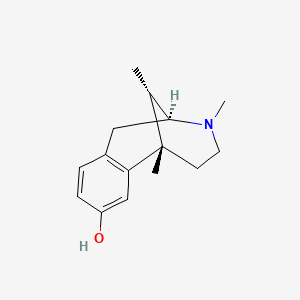
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
